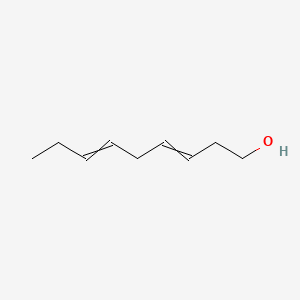

3,6-Nonadien-1-ol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

76649-25-7 |

|---|---|

Formule moléculaire |

C9H16O |

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

(3E,6Z)-nona-3,6-dien-1-ol |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+ |

Clé InChI |

PICGPEBVZGCYBV-WWVFNRLHSA-N |

SMILES |

CCC=CCC=CCCO |

SMILES isomérique |

CC/C=C\C/C=C/CCO |

SMILES canonique |

CCC=CCC=CCCO |

Point d'ébullition |

73.00 °C. @ 15.00 mm Hg |

Densité |

0.863-0.871 |

Autres numéros CAS |

76649-25-7 |

Description physique |

Colourless liquid; strong, fatty, green cucumber aroma |

Solubilité |

very slightly slightly soluble in water; soluble in fats soluble (in ethanol) |

Origine du produit |

United States |

A Deep Dive into the Chemistry of 3,6 Nonadien 1 Ol

Biogenic Distribution in Diverse Biological Systems

The occurrence of this compound is not confined to a single biological kingdom, with research identifying its presence in plants, animals, and microorganisms.

Phytochemical Research and Plant Sources

Phytochemical investigations have revealed that this compound is a volatile compound in several plant species, contributing to their characteristic aroma profiles. It is particularly noted for its "green" and "melon-like" scent. perfumerflavorist.com Research has identified its presence in a variety of fruits and vegetables.

For instance, studies on cucumber (Cucumis sativus) have shown that (E,Z)-3,6-nonadien-1-ol is one of the C9 alcohols that contribute to the fruit's flower-like aromas. plos.org Similarly, in certain melon varieties, (Z,Z)-3,6-nonadien-1-ol is considered a key flavor compound, contributing to the green and cucumber-like aroma of the fruit. peerj.com Its presence has also been noted during the processing of flat black tea, where the content of (E,Z)-3,6-nonadien-1-ol increases during the withering process. mdpi.com

| Plant Source | Detected Isomer(s) | Associated Aroma/Flavor |

| Cucumber (Cucumis sativus) | (E,Z)-3,6-nonadien-1-ol | Flower-like |

| Melon (Cucumis melo) | (Z,Z)-3,6-nonadien-1-ol | Green, Cucumber-like |

| Flat Black Tea | (E,Z)-3,6-nonadien-1-ol | Not specified |

| Prickly Pear Cactus | (E,Z)-3,6-nonadien-1-ol | Not specified |

| Watermelon | (3E,6Z)-3,6-nonadien-1-ol | Fruity, Watermelon |

Zoochemical Investigations and Animal Metabolism

In the animal kingdom, this compound has been identified as a semiochemical, particularly as a pheromone in insects. ontosight.ai This volatile compound plays a crucial role in the chemical communication and mating behaviors of certain species. ontosight.ai

For example, in the fruit fly Anastrepha obliqua, (E,Z)-3,6-nonadien-1-ol is one of the male-produced volatile compounds that elicits an electroantennographic response in females, suggesting its role in attracting mates. researchgate.net

Microbial Pathways and Microorganism Production

The production of this compound is not limited to higher organisms. Certain microorganisms are also capable of synthesizing this compound. While specific microbial pathways are still under investigation, it is known that some yeasts can produce acetate (B1210297) esters derived from alcohols like this compound through the action of alcohol acetyltransferases. researchgate.net This suggests the potential for microbial fermentation to be a source of this and related compounds.

Enzymatic Pathways and Biochemical Precursors for this compound Synthesis

The biosynthesis of this compound is intricately linked to the metabolism of polyunsaturated fatty acids. Specific enzymes play a pivotal role in the transformation of these precursors into the final alcohol.

Role of Lipoxygenases in Polyunsaturated Fatty Acid Transformation

The initial and rate-limiting step in the biosynthesis of C9 alcohols like this compound is the oxygenation of polyunsaturated fatty acids, a reaction catalyzed by lipoxygenase (LOX) enzymes. perfumerflavorist.comoup.com LOX introduces molecular oxygen into fatty acids such as linoleic acid and linolenic acid. nih.gov

Specifically, 9-lipoxygenase (9-LOX) is responsible for the formation of C9 compounds. oup.com This enzyme introduces oxygen at the C9 position of the fatty acid backbone, leading to the formation of 9-hydroperoxy intermediates. oup.com In cucumber, for example, a cluster of nine lipoxygenase genes has been identified, with CsLOX08 showing a significant positive correlation with the production of (E,Z)-2,6-nonadien-1-ol, a closely related C9 alcohol. nih.gov

Mechanisms of Oxidative Degradation of Fatty Acids Leading to this compound

Following the action of lipoxygenase, the resulting hydroperoxy fatty acids are cleaved by another enzyme, hydroperoxide lyase (HPL). researchgate.netnih.gov This cleavage results in the formation of C9 aldehydes, such as 3,6-nonadienal. researchgate.netnih.gov

These aldehydes can then be further reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). nih.gov This final step yields this compound. The entire process, from fatty acid precursor to the final alcohol, is a key part of the lipoxygenase pathway, which is responsible for the production of many "green leaf volatiles" in plants. researchgate.net

A Comprehensive Examination of this compound

The unsaturated fatty alcohol this compound is an organic compound recognized for its potent sensory characteristics, contributing significantly to the aroma profiles of various natural products. This article delves into the scientific understanding of its biosynthesis, metabolic integration, genetic regulation, and isomer-specific occurrence in nature.

Biosynthesis and Natural Occurrence of 3,6 Nonadien 1 Ol

Flavor and Fragrance Chemistry Research

The different isomers of 3,6-Nonadien-1-ol possess unique organoleptic properties. The (Z,Z)-isomer, often referred to as "cucumber alcohol" or "melon alcohol," has a fresh, green, and cucumber-like aroma. perfumerflavorist.com The (E,Z)-isomer is described as having a fatty, green pepper, and melon-like scent. chemicalbook.com

These compounds are utilized in the flavor and fragrance industry to impart fresh and green notes to a variety of products. jaydevchemicals.comthegoodscentscompany.comthegoodscentscompany.com For example, they are used to enhance the naturalness of melon, cucumber, tea, and berry flavors. thegoodscentscompany.comthegoodscentscompany.com The acetate (B1210297) esters of these alcohols are also commercially available and used as fragrance ingredients. perfumerflavorist.com

Aroma Compound Contribution in Food Matrices

This compound is a naturally occurring volatile compound in a range of food items, contributing significantly to their characteristic aroma profiles.

Cucumber and Watermelon: The (Z,Z)-isomer is a well-known aroma component of cucumber and melon. perfumerflavorist.comnih.gov Its presence is a key factor in the perception of freshness in these fruits.

Tea: The compound adds to the complex aroma of certain teas, contributing to their green and fresh notes. thegoodscentscompany.comthegoodscentscompany.com

The concentration of this compound in these food matrices can vary depending on factors such as cultivar, ripeness, and processing methods.

Structure-Odor Relationship Studies

The relationship between the molecular structure of this compound and its perceived odor is a subject of interest in flavor chemistry. The geometry of the double bonds (cis or trans) has a profound impact on the olfactory properties of the molecule.

The various isomers of nonadien-1-ol, including 2,4-nonadien-1-ol, 2,6-nonadien-1-ol, and this compound, and their respective cis and trans forms, create a spectrum of green and fatty aromas. perfumerflavorist.com Subtle changes in the position and configuration of the double bonds can lead to significant differences in odor perception. For instance, the (E,Z)-isomer of this compound has reported taste characteristics at 1 to 15 ppm described as very oily, fatty, and having a raw cucumber vegetative character with green apple and unripe banana nuances. chemicalbook.com In contrast, the odor of the (Z,Z)-isomer is often described as more purely fresh and green. perfumerflavorist.com These differences highlight the high degree of specificity in the interaction between volatile molecules and olfactory receptors.

Table 2: Organoleptic Profile of this compound Isomers

| Isomer | Common Name(s) | Odor Description | Found In | Reference(s) |

|---|---|---|---|---|

| (Z,Z)-3,6-Nonadien-1-ol | Cucumber alcohol, Melon alcohol | Fresh, green, violet, cucumber | Cucumber, Melon, Tea | perfumerflavorist.comthegoodscentscompany.comnih.gov |

| (E,Z)-3,6-Nonadien-1-ol | - | Fatty, green pepper, melon, cucumber | Guinea hen, Prickly pear, Fish, Oysters | chemicalbook.comfragranceconservatory.com |

Chemical Synthesis and Derivatization Strategies for 3,6 Nonadien 1 Ol and Analogues

Established Synthetic Methodologies for 3,6-Nonadien-1-ol

Reduction of Alkynols and Related Alkynes

A primary method for synthesizing this compound is through the partial reduction of alkynes. ontosight.ai This approach allows for the controlled formation of the double bonds in the final product. The choice of catalyst is critical to prevent complete reduction to the corresponding alkane. libretexts.orgchemistrysteps.com

Catalytic Hydrogenation : Alkynes can be hydrogenated to alkanes using catalysts like platinum, palladium, or nickel. libretexts.org However, to obtain the alkene, a less reactive or "poisoned" catalyst is necessary. chemistrysteps.commasterorganicchemistry.com

Lindlar's Catalyst : This catalyst, composed of palladium on calcium carbonate or barium sulfate (B86663) treated with a poison like lead acetate (B1210297) and quinoline, is widely used for the syn-hydrogenation of alkynes to cis-alkenes. libretexts.orgmasterorganicchemistry.comwikipedia.org The poison deactivates the palladium, preventing over-reduction of the newly formed double bond. wikipedia.org This method is stereospecific, yielding cis-isomers. wikipedia.org

P-2 Catalyst : A nickel-boride complex, known as the P-2 catalyst, serves as an alternative to Lindlar's catalyst for the partial hydrogenation of alkynes to cis-alkenes. jove.com

| Catalyst | Support | Poison(s) | Resulting Alkene Stereochemistry |

| Lindlar's Catalyst | Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄) | Lead Acetate, Quinoline | cis |

| P-2 Catalyst | - | Nickel-Boron Complex | cis |

Hydration Reactions of Unsaturated Hydrocarbons

The addition of water to unsaturated hydrocarbons, or hydration, is another synthetic route. While direct hydration of dienes to form specific dienols like this compound can be challenging due to regioselectivity and the potential for multiple products, specific methods can be employed. The addition of unsaturated hydrocarbons is a broadly applied reaction type in the fragrance industry. researchgate.net

Stereoselective Approaches in Dienol Synthesis (e.g., Wittig Reactions)

The Wittig reaction and its modifications are powerful tools for the stereoselective synthesis of alkenes, including dienols like this compound. libretexts.orgorganic-chemistry.orgresearchgate.net This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. libretexts.orgjove.com

Classical Wittig Reaction : The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. jove.comwikipedia.org

Non-stabilized ylides (with alkyl substituents) typically lead to the formation of (Z)-alkenes (cis). jove.comwikipedia.org

Stabilized ylides (with electron-withdrawing groups like esters or ketones) predominantly yield (E)-alkenes (trans). jove.comwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction : This modification of the Wittig reaction uses phosphonate (B1237965) carbanions, which are more nucleophilic than traditional ylides. wikipedia.orgnrochemistry.com

The standard HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.comyoutube.com

Still-Gennari Modification : By using phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., KHMDS and 18-crown-6), the HWE reaction can be directed to produce (Z)-alkenes with high selectivity. nrochemistry.comnih.gov

Schlosser Modification : This variation of the Wittig reaction allows for the synthesis of (E)-alkenes from unstabilized ylides by using phenyllithium (B1222949) at low temperatures to interconvert stereoisomeric intermediates. libretexts.orgwikipedia.org

| Reaction | Reagent Type | Predominant Alkene Isomer |

| Wittig Reaction | Non-stabilized Ylide | (Z)-alkene |

| Wittig Reaction | Stabilized Ylide | (E)-alkene |

| Horner-Wadsworth-Emmons (HWE) | Standard Phosphonate | (E)-alkene |

| Still-Gennari Modification (HWE) | Electron-withdrawing Phosphonate | (Z)-alkene |

| Schlosser Modification (Wittig) | Unstabilized Ylide with Phenyllithium | (E)-alkene |

Precursor-Based Synthesis (e.g., from 3,6-Nonadiyn-1-ol)

A common and effective strategy for synthesizing this compound is to start from a precursor that already contains the nine-carbon backbone with triple bonds at the desired positions, namely 3,6-nonadiyn-1-ol. jaydevchemicals.com This diyne can then be selectively reduced to the corresponding dienol.

The partial hydrogenation of 3,6-nonadiyn-1-ol using a poisoned catalyst like Lindlar's catalyst would yield (3Z,6Z)-3,6-nonadien-1-ol, as the hydrogenation occurs with syn-stereochemistry on the catalyst surface. chemistrysteps.comwikipedia.org

Synthetic Routes to Specific Isomeric Forms of this compound (e.g., cis,cis-, trans,cis-)

The synthesis of specific isomers of this compound is crucial as different isomers can have distinct properties and applications.

(Z,Z)-3,6-Nonadien-1-ol : This isomer, also known as (cis,cis)-3,6-nonadien-1-ol, can be synthesized by the partial hydrogenation of 3,6-nonadiyn-1-ol using Lindlar's catalyst. chemistrysteps.comwikipedia.org An alternative approach involves stereoselective Wittig reactions. rsc.orgrsc.org For instance, a Wittig reaction between a C5 phosphonium (B103445) ylide and a C4 aldehyde can construct one of the cis double bonds.

(E,Z)-3,6-Nonadien-1-ol : The synthesis of this trans,cis isomer requires methods that can generate both trans and cis double bonds selectively.

Dissolving Metal Reduction : The reduction of an alkyne using sodium or lithium in liquid ammonia (B1221849) typically produces a trans-alkene. chemistrysteps.com This could be applied to a precursor with two triple bonds, with one being selectively reduced to a trans-double bond.

Stereoselective Wittig/HWE Reactions : A combination of a standard HWE reaction to form the (E)-double bond and a Still-Gennari or classical Wittig reaction with a non-stabilized ylide to form the (Z)-double bond can be envisioned in a convergent synthesis.

Chemical Derivatization and Analogue Design

The chemical structure of this compound, with its hydroxyl group and two double bonds, offers multiple sites for derivatization to create analogues with modified properties.

Esterification Reactions and Acetate Derivatives

Esterification of this compound is a common strategy to modify its odor profile, leading to derivatives with potentially more desirable fragrance characteristics. The most well-documented of these are the acetate esters.

The synthesis of 3,6-nonadien-1-yl acetate is typically achieved through the acetylation of the parent alcohol, this compound. vulcanchem.com This esterification process commonly employs reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a catalyst. vulcanchem.com The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the yield of the acetate ester while minimizing any potential isomerization of the double bonds, which is critical for retaining the desired odor characteristics. vulcanchem.com The resulting 3,6-nonadien-1-yl acetate is valued in the fragrance industry for its green, fruity, and marine notes. vulcanchem.com

The table below summarizes the key reactants in the synthesis of 3,6-nonadien-1-yl acetate.

| Reactant | Role | CAS Number |

| This compound | Precursor Alcohol | 53046-97-2 nih.gov |

| Acetic Anhydride | Acetylating Agent | 108-24-7 |

| Acetyl Chloride | Acetylating Agent | 75-36-5 |

| Sulfuric Acid | Catalyst | 7664-93-9 |

This table is based on information from the search results.

Structural Modification via Cyclopropanation for Odor Modulation

Research into the cyclopropanation of (3Z, 6Z)-3,6-nonadien-1-ol has demonstrated the profound impact of this modification on its olfactory profile. sci-hub.se In one study, the Simmons-Smith reaction was utilized to introduce cyclopropane (B1198618) rings to the dienol structure. sci-hub.se The reaction involves treating the parent alcohol with a reagent system such as diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂). sci-hub.se

The study yielded several cyclopropanated analogues, with the odor characteristics being highly dependent on the degree and position of cyclopropanation. sci-hub.se It was found that monocyclopropanation of the double bond closer to the hydroxyl group resulted in a notable enhancement of the original odor quality. sci-hub.se However, the formation of dicyclopropanated analogues led to a loss of the original odor's quality and intensity. sci-hub.se

The table below outlines the products and their reported odor descriptions from the cyclopropanation of (3Z, 6Z)-3,6-nonadien-1-ol.

| Compound | Structure | Odor Description |

| (3Z, 6Z)-3,6-nonadien-1-ol (Parent Compound) | C9H16O with two Z-double bonds | Green, violet-like |

| Monocyclopropanated Analogue | C10H18O | Stronger, more violet-like |

| Dicyclopropanated Analogue | C11H20O | Weak, fatty |

This table is based on data from Wada, K., et al. (2003). sci-hub.se

Synthesis of Other Functionalized Analogues

Beyond simple esterification and cyclopropanation, the carbon skeleton of this compound can be a starting point for the synthesis of more complex functionalized analogues, such as bicyclic compounds. The synthesis of bicyclo[3.3.1]nonane derivatives, for instance, represents a class of such transformations. While direct synthesis from this compound is not explicitly detailed in the provided context, general methods for constructing the bicyclo[3.3.1]nonane framework are relevant. These methods often involve intramolecular cyclization reactions. For example, the reaction of a silyl (B83357) enol ether with malonyl dichloride has been reported to yield a bicyclo[3.3.1]nonane derivative. ichem.md Other approaches include the cyclization of alkenyl-substituted β-dicarbonyls and the intramolecular aldolization of α-silylenals catalyzed by acid. ichem.mdacs.org These strategies highlight potential pathways to convert a linear diene system, such as that in this compound, into more rigid and complex bicyclic structures, which would be expected to have vastly different chemical and sensory properties.

Process Optimization for Enhanced Yield and Stereocontrol in this compound Synthesis

The synthesis of this compound with high yield and, crucially, with the correct stereochemistry (typically the Z,Z isomer) is of significant industrial importance. The stereochemistry of the double bonds is a key determinant of the molecule's characteristic odor. vulcanchem.com Therefore, synthetic strategies that offer a high degree of stereocontrol are highly sought after.

One of the fundamental reactions in building the carbon backbone of molecules like this compound is the Wittig reaction. wikipedia.org To achieve the desired (Z)-alkene configuration, unstabilized ylides are typically employed, as they are known to produce (Z)-alkenes with moderate to high selectivity. wikipedia.orgadichemistry.com The Schlosser modification of the Wittig reaction provides an alternative route that can be used to favor the formation of (E)-alkenes if desired. wikipedia.org For the synthesis of the (Z,Z) isomer of this compound, a sequence of stereoselective Wittig reactions or other olefination methods that favor the formation of Z-double bonds would be necessary.

Grignard reactions are also a cornerstone of C-C bond formation in organic synthesis and can be employed in the synthesis of dienols. nih.gov The optimization of Grignard reactions is critical for maximizing yield and can be influenced by several factors, including the choice of solvent (e.g., diethyl ether, tetrahydrofuran), reaction temperature, and the nature of the Grignard reagent itself. numberanalytics.comresearchgate.net For complex syntheses, achieving high diastereoselectivity in Grignard additions is a key challenge, and reaction conditions must be carefully screened and optimized. nih.govresearchgate.net

Biological and Ecological Roles of 3,6 Nonadien 1 Ol

Intermediary Metabolic Functions and Signaling Roles of 3,6-Nonadien-1-ol

The unsaturated fatty alcohol this compound plays a significant role in various biological processes, acting as a key intermediate in metabolic pathways and participating in chemical communication. Its functions are intrinsically linked to its chemical structure, a nine-carbon chain with two double bonds and a terminal hydroxyl group. ontosight.ai This structure allows it to serve as a building block for more complex molecules and to be integrated into cellular structures.

Precursor Role for Hormones and Signaling Molecules

Research has identified this compound as a crucial intermediate in the biosynthesis of vital signaling molecules, particularly pheromones in insects and compounds related to hormone signaling in plants. ontosight.ainih.gov Pheromones are chemical substances produced and released into the environment by an animal, affecting the behavior or physiology of others of its species.

In the context of insect communication, specific isomers of this compound are key components of sex pheromones. For instance, (Z,Z)-3,6-nonadien-1-ol is a main component of the male sex pheromone in several species of tephritid fruit flies, such as Anastrepha ludens and Anastrepha obliqua. mdpi.com The biosynthesis of these pheromones is a complex process, often starting from acetyl-CoA via fatty acid synthesis, with precursors sometimes needing to be acquired during larval feeding. mdpi.com The compound 3,6-Nonadiyn-1-ol serves as a direct precursor in the synthesis of (E,Z)-3,6-nonadien-1-ol, which is then utilized as an intermediate in the production of insect pheromones. jaydevchemicals.com

In the plant kingdom, (E,Z)-3,6-nonadien-1-ol has been identified as a principal volatile aroma compound in certain melon cultivars. nih.govresearchgate.net Studies on these fruits have revealed a link between the concentration of this alcohol and the expression of genes involved in metabolic regulation and hormone signaling, particularly in response to environmental stressors like chilling. researchgate.net This suggests a role for this compound or its immediate derivatives within the complex network of plant hormone signaling that governs processes like fruit ripening. nih.gov

Table 1: Documented Signaling Roles of this compound Isomers

| Isomer | Organism(s) | Role |

| (Z,Z)-3,6-nonadien-1-ol | Anastrepha ludens, Anastrepha obliqua (Fruit Flies) | Main component of male sex pheromone. mdpi.com |

| (E,Z)-3,6-nonadien-1-ol | Cucumis melo (Melon) | Aroma compound linked to hormone signaling pathways. nih.govresearchgate.net |

Membrane Stabilization Research

As a fatty alcohol, this compound is recognized for its role as a membrane stabilizer. foodb.cafoodb.ca Fatty alcohols are aliphatic alcohols with a chain of at least six carbon atoms. foodb.cafoodb.ca Due to their amphipathic nature—possessing both a hydrophilic alcohol head and a hydrophobic hydrocarbon tail—they can insert themselves into the lipid bilayers of cell membranes.

Metabolomic databases classify both (3E,6Z)-3,6-nonadien-1-ol and (3Z,6Z)-3,6-nonadien-1-ol as membrane stabilizers. foodb.cafoodb.ca The Human Metabolome Database (HMDB) and FooDB indicate that the subcellular location of these compounds includes the membrane and specifically the cell membrane. foodb.cafoodb.canih.govhmdb.ca This localization is consistent with its function. By embedding within the membrane, fatty alcohols like this compound can influence the fluidity, permeability, and stability of the membrane structure. While specific, detailed research studies on the precise biophysical mechanisms of membrane stabilization by this compound are not extensively detailed in the provided results, its classification and known cellular location strongly support this function.

Table 2: Classification and Cellular Location of this compound

| Isomer | Biological Role Classification | Documented Subcellular Location |

| (3E,6Z)-3,6-Nonadien-1-ol | Membrane stabilizer, Nutrient, Energy source. foodb.ca | Membrane, Cell membrane, Cytoplasm. foodb.cahmdb.ca |

| (3Z,6Z)-3,6-Nonadien-1-ol | Membrane stabilizer, Nutrient, Energy source. foodb.ca | Membrane, Cell membrane, Cytoplasm, Extracellular. foodb.canih.gov |

Analytical Chemistry of 3,6 Nonadien 1 Ol in Complex Matrices

Advanced Chromatographic Separations and Identification

Chromatographic methods are fundamental to the separation and identification of 3,6-nonadien-1-ol from the myriad of other volatile and semi-volatile compounds present in complex samples. These techniques leverage the compound's physicochemical properties to achieve separation, allowing for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of this compound. utm.myrsc.orgmdpi.com This technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In practice, volatile compounds from a sample, such as melon juice or essential oils, are introduced into the GC system, often after extraction methods like solid-phase microextraction (SPME). rsc.orgoup.comucanr.edu The compounds are then separated based on their boiling points and interactions with the stationary phase of the GC column. mdpi.commdpi.com

Once separated, the eluted compounds, including this compound, enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries. nih.govnist.gov Quantitative analysis can also be performed by measuring the abundance of specific ions. rsc.orgmdpi.com Studies have successfully employed GC-MS to identify and quantify this compound in various melon species, highlighting its significance as a key aroma contributor. researchgate.netcore.ac.ukmdpi.com For instance, research on watermelon has shown that (Z,Z)-3,6-nonadien-1-ol is one of the dominant volatile compounds. mdpi.commdpi.com

Table 1: GC-MS Parameters for this compound Analysis in Melon Juice

| Parameter | Value/Description |

|---|---|

| Gas Chromatograph | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 7000B series or similar |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-Wax, HP-INNOWAX) |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.6 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial hold at 40-50°C, ramped to 180-240°C |

| Mass Range | 35-350 m/z |

| Ionization Mode | Electron Ionization (EI) at 70eV |

This table presents typical parameters used in the GC-MS analysis of volatile compounds in melon juice, including this compound. Specific conditions may vary between studies. rsc.orgmdpi.commdpi.com

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

While GC-MS provides instrumental data on chemical composition, gas chromatography-olfactometry (GC-O) adds a sensory dimension to the analysis. researchgate.net This technique allows trained panelists to assess the odor of compounds as they elute from the GC column. By combining GC-O with GC-MS, researchers can directly link specific chemical compounds to their perceived aroma characteristics. researchgate.net

Table 2: Aroma Profile of this compound Isomers from GC-O Analysis

| Isomer | Aroma Descriptors | Source Context |

|---|---|---|

| This compound (unspecified) | Green, melon, fatty, cucumber, cantaloupe, chicken, fishy | General flavor profile |

| (Z,Z)-3,6-Nonadien-1-ol | Melon | Fresh cantaloupe |

| (E,Z)-3,6-Nonadien-1-ol | Fatty, raw green cucumber, green pepper, fruity watermelon | At 1.00% in dipropylene glycol |

This table summarizes the various aroma descriptions attributed to this compound and its isomers through GC-O studies. researchgate.netthegoodscentscompany.comthegoodscentscompany.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation and characterization of this compound. These techniques provide information on the molecule's atomic connectivity, functional groups, and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules, including the stereochemistry of double bonds in compounds like this compound. guidechem.comsci-hub.se Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. guidechem.com By analyzing chemical shifts, coupling constants, and signal integrations, the exact connectivity of atoms and the geometry of the double bonds (cis or trans) can be established. For instance, ¹H NMR can distinguish between the protons on the cis and trans isomers, while ¹³C NMR provides data on the carbon skeleton. guidechem.com

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with GC, is crucial for both identifying and structurally characterizing this compound. nih.govguidechem.com Electron ionization (EI) is a common method used to generate ions, which then fragment in a reproducible manner. nih.govnist.gov The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the parent molecule's structure. Analysis of these fragments helps to confirm the molecular weight and deduce structural features of this compound. The NIST Chemistry WebBook and other databases provide reference mass spectra for various isomers of this compound, which are used for comparison and identification. nist.gov

Table 3: Major Fragment Ions in the Mass Spectrum of (E,Z)-3,6-Nonadien-1-ol

| m/z (mass-to-charge ratio) | Relative Intensity |

|---|---|

| 41 | 1000 |

| 67 | 999 |

| 79 | 721 |

| 93 | 537 |

| 55 | 447 |

This table shows the most abundant fragment ions observed in the electron ionization mass spectrum of (E,Z)-3,6-Nonadien-1-ol, which are key for its identification. nih.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. guidechem.comsci-hub.setraditionalmedicines.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present. For this compound, IR spectroscopy can confirm the presence of the hydroxyl (-OH) group, typically observed as a broad absorption band, and the carbon-carbon double bonds (C=C). guidechem.comtraditionalmedicines.orgchemicalbook.com The exact position of these absorptions can provide further information about the molecular structure.

Stereochemical Analysis and Isomer Differentiation

The stereoisomers of this compound can possess distinct sensory properties, making their separation and identification crucial for accurate flavor and fragrance analysis.

Chiral gas chromatography (GC) is a powerful technique for the enantioselective separation of volatile compounds like this compound. This method utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. gcms.czresearchgate.net

Modified cyclodextrins are commonly employed as CSPs for the analysis of chiral aroma compounds. gcms.czacs.orgacs.org For instance, derivatives of β-cyclodextrin, such as 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, have been successfully used to separate stereoisomers of related chiral compounds. acs.org The choice of the specific cyclodextrin (B1172386) derivative is critical as it determines the selectivity of the separation. gcms.cz High-resolution gas chromatography with these CSPs allows for the baseline separation of enantiomers, enabling their individual quantification. nih.gov

The development of smaller particle sizes (e.g., 3 μm) for chiral stationary phases in liquid chromatography (LC) has also led to faster and more efficient separations of enantiomers. chromatographyonline.com While GC is more common for volatile compounds, HPLC with chiral columns can also be applied, particularly for less volatile derivatives. sielc.com

Table 1: Chiral Stationary Phases for Gas Chromatography

| Chiral Stationary Phase Type | Common Examples | Application Notes |

|---|---|---|

| Modified Cyclodextrins | Permethylated β-cyclodextrin, 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin | Widely used for enantiomeric separation of volatile flavor and fragrance compounds. gcms.czacs.orgacs.org The specific derivative influences selectivity. gcms.cz |

| Metal Chelates | Not specified for this compound | Used in complexation GC for enantioseparation. researchgate.net |

| α-Amino Acid Derivatives | Not specified for this compound | Employed for hydrogen-bonding GC. researchgate.net |

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. faccts.de This method is particularly useful for determining the absolute configuration of chiral compounds. faccts.deresearchgate.net

The process involves measuring the ECD spectrum of a pure enantiomer and comparing it to a theoretically predicted spectrum. faccts.de Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the expected ECD spectra for different stereoisomers. faccts.de The absolute configuration is assigned by matching the experimental spectrum to the calculated one. For complex molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and generate a Boltzmann-weighted average spectrum for accurate comparison. faccts.de

The modified Mosher's method is a widely used NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols. rsc.orgunizg.hrresearchgate.netmdpi.com This method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. rsc.orgmdpi.com

The resulting diastereomers are then analyzed by ¹H NMR spectroscopy. The differences in the chemical shifts (Δδ = δS – δR) of protons located near the newly formed chiral center are used to deduce the absolute configuration of the original alcohol. rsc.orgunizg.hr A consistent pattern of positive and negative Δδ values on either side of the stereogenic center allows for an unambiguous assignment. unizg.hr This technique has been successfully applied to a wide range of natural products containing secondary alcohol functionalities. rsc.orgnih.gov

Table 2: Comparison of Stereochemical Analysis Methods

| Method | Principle | Application to this compound | Key Considerations |

|---|---|---|---|

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. gcms.czresearchgate.net | Separation of (3Z,6Z) and other isomers. acs.orgnih.gov | Requires selection of an appropriate chiral stationary phase. gcms.cz |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized light by chiral molecules. faccts.de | Determination of absolute configuration by comparing experimental and calculated spectra. faccts.de | Computationally intensive; requires pure enantiomers for experimental measurement. faccts.de |

| Modified Mosher's Method | NMR analysis of diastereomeric esters formed with a chiral derivatizing agent. rsc.orgmdpi.com | Determination of the absolute configuration of the alcohol group. unizg.hrnih.gov | Requires successful derivatization and careful NMR analysis. rsc.org |

Development of High-Sensitivity Detection Methods for Trace Analysis

This compound is often present at trace levels in complex matrices, necessitating highly sensitive and selective analytical methods for its detection and quantification. acs.org

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds in food and beverage samples. mdpi.commdpi.commdpi.comnih.gov This method involves the extraction of volatile compounds from the headspace above the sample onto a coated fiber, followed by thermal desorption into the GC-MS system. mdpi.com Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving high sensitivity. mdpi.com

For extremely low concentrations, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS. acs.org By monitoring specific precursor-to-product ion transitions, GC-MS/MS can effectively filter out matrix interferences and confirm the identity of trace-level analytes. acs.org This technique has been successfully used for the confirmation of trace-level aroma-impact compounds, including C9 alcohols and aldehydes, in fruits like cantaloupe. acs.orgresearchgate.net The use of an internal standard is recommended for accurate quantification.

Recent studies have also explored the use of ultra-high temperature (UHT) and high-pressure (HP) treatments to enhance the concentration of aromatic compounds, including (E,Z)-3,6-nonadien-1-ol, in fruit juices, with concentrations measured in μg/kg. frontiersin.org

Table 3: High-Sensitivity Detection Methods for this compound

| Technique | Principle | Limit of Detection (LOD) / Quantification (LOQ) | Application Examples |

|---|---|---|---|

| HS-SPME-GC-MS | Extraction of headspace volatiles followed by GC-MS analysis. mdpi.commdpi.com | Dependent on matrix and optimization; can detect μg/kg levels. mdpi.comfrontiersin.org | Analysis of volatile profiles in watermelon, prickly pear juice, and olive oil. mdpi.commdpi.commdpi.com |

| GC-MS/MS | Tandem mass spectrometry for increased selectivity and sensitivity. acs.org | Enables confirmation of trace-level compounds not detectable by GC-MS. acs.org | Confirmation of C9 aroma compounds in cantaloupe. acs.orgresearchgate.net |

Mechanistic Investigations and Structure Activity Relationships of 3,6 Nonadien 1 Ol

Chemical Reactivity and Degradation Pathways

The chemical stability of 3,6-nonadien-1-ol is a critical factor in its application in various products. Environmental conditions, particularly pH, can significantly influence its integrity and lead to degradation through specific chemical reactions.

Studies on Stability under Varying Environmental Conditions (e.g., pH Extremes)

Research has indicated that nonadienols, including this compound, exhibit instability in aqueous systems at extreme pH levels. Current time information in Bangalore, IN. This instability is a crucial consideration for its use in products with high or low pH formulations. The degradation under these conditions is primarily attributed to a retro-aldol condensation reaction. The rate of this degradation is pH-dependent; it is significantly enhanced in alkaline conditions and lessened at acidic pH values. sci-hub.se This suggests that for applications where long-term stability is required, a neutral pH environment is optimal for preserving the chemical structure of this compound.

Retro-Aldol Condensation Mechanisms

The primary degradation pathway for this compound under pH stress is through a retro-aldol condensation. Current time information in Bangalore, IN. This reaction mechanism is also observed in structurally related C9 aldehydes, such as 2,6-nonadienal. sci-hub.se The process begins with the addition of a water molecule across one of the carbon-carbon double bonds, which is catalyzed by either acid or base. This hydration step forms a β-hydroxy aldehyde or ketone intermediate. Subsequently, this intermediate undergoes a retro-aldol reaction, which involves the cleavage of a carbon-carbon bond, resulting in the formation of smaller, more volatile compounds. In the case of nonadienols, this degradation pathway has been reported to yield heptanal (B48729) as a major product. Current time information in Bangalore, IN.

Table 1: Stability and Degradation of this compound

| Condition | Observed Effect | Primary Degradation Pathway | Major Degradation Product |

|---|---|---|---|

| pH Extremes (Aqueous) | Unstable | Retro-Aldol Condensation | Heptanal |

| Alkaline pH | Enhanced degradation rate | Base-catalyzed retro-aldol condensation | Heptanal |

| Acidic pH | Diminished degradation rate | Acid-catalyzed retro-aldol condensation | Heptanal |

| Neutral pH | Relatively stable | - | - |

Elucidation of Olfactory Receptor Binding and Activation Mechanisms

The perception of the characteristic "green" and "melon-like" aroma of this compound is initiated by its interaction with specific olfactory receptors (ORs) in the nasal epithelium. Olfactory receptors are a large family of G protein-coupled receptors (GPCRs). nih.govgoogle.com The sense of smell operates on a combinatorial principle, where a single odorant can be recognized by multiple receptors, and one receptor can recognize multiple odorants. pnas.org

While the specific human olfactory receptor that binds this compound has not been definitively identified, research on related aliphatic alcohols provides significant insights. Studies on mouse ORs have shown that certain receptors are tuned to respond to aliphatic alcohols of specific chain lengths. For instance, the mouse OR S19 is known to respond to C7–C9 aliphatic alcohols. oup.com Computational modeling studies on the mouse OR S25, which responds to hexanol and heptanol, have predicted that the binding site for these linear alcohols involves the transmembrane domains TM3, TM4, TM5, and TM6. psu.edu It is highly probable that this compound, as a C9 alcohol, interacts with a similar binding pocket in a subset of human olfactory receptors. The specific shape and electronic properties of the this compound molecule, including its double bonds and hydroxyl group, would determine its unique binding affinity and activation pattern across this receptor array, resulting in its distinct odor perception.

Structure-Activity Relationship Studies through Analogue Synthesis and Evaluation

To better understand how the molecular structure of this compound relates to its odor, researchers have synthesized and evaluated various analogues. These studies help to identify the key structural motifs responsible for its characteristic aroma.

A significant area of investigation has been the modification of the double bonds within the C9 chain. In one study, cyclopropanated analogues of (3Z, 6Z)-3,6-nonadien-1-ol were synthesized. sci-hub.se The introduction of a cyclopropane (B1198618) ring in place of a double bond alters the molecule's rigidity and electronic configuration. The odor evaluation of these analogues revealed that monocyclopropanated versions retained the fundamental odor character but with added delicate floral nuances and increased strength. sci-hub.se

Another common modification is the esterification of the primary alcohol group. The acetate (B1210297) ester of this compound is a known derivative used in the fragrance industry. perfumerflavorist.com Generally, converting the alcohol to an ester can modify the odor profile, often making it fruitier and potentially more stable in certain formulations. Studies on related C9 unsaturated alcohols have explored a range of ester analogues (e.g., formate, acetate, propionate, butyrate). core.ac.uk The evaluation of these esters helps to build a comprehensive picture of how changes to the functional group impact the perceived aroma, with the general finding that esters are stable and often possess low odor thresholds. core.ac.uk

Table 2: Structure-Activity Relationships of this compound Analogues

| Analogue Type | Structural Modification | Reported Odor Characteristics | Reference |

|---|---|---|---|

| Cyclopropanated Analogue | Replacement of a C=C double bond with a cyclopropane ring | Excellent odor enhancement; addition of delicate floral nuances and strength | sci-hub.se |

| Acetate Ester | Esterification of the C1 hydroxyl group | Used in perfumery for green, fruity, and marine notes | perfumerflavorist.com |

| Various Ester Analogues (Formate, Propionate, etc.) | Esterification of the C1 hydroxyl group with different acyl groups | Generally stable with low odor thresholds; odor profiles vary with the ester group | core.ac.uk |

Synergistic Effects of this compound in Biological and Artificial Mixtures

Research on melon aroma has specifically identified synergistic interactions involving this compound. One study demonstrated a synergistic effect between (E,Z)-3,6-nonadien-1-ol, (Z)-6-nonenal, and (Z)-6-nonen-1-ol. upc.edu.pe Another study confirmed a synergistic interaction between (E/Z)-3,6-nonadien-1-ol and (Z)-3-nonen-1-ol, which together are key contributors to the green and fatty notes in melon. researchgate.net These findings highlight that the characteristic fresh melon aroma is not due to a single compound but to a specific blend where this compound plays a crucial interactive role.

In the context of fragrance formulation, this compound is described as a compound that "blends well with all fruity, floral, and herbal types," adding sweet honeydew, melon, and cucumber nuances. thegoodscentscompany.com This compatibility suggests that it effectively complements and enhances other aroma chemicals, contributing to a more complex and natural-smelling final fragrance. Its ability to work in concert with other molecules is a valuable attribute in both flavor and fragrance creation. perfumerflavorist.com

Advanced Research Topics and Future Directions for 3,6 Nonadien 1 Ol

Biotechnological Approaches for Sustainable Production

The increasing demand for natural flavors and fragrances has spurred research into sustainable methods for producing compounds like 3,6-nonadien-1-ol, moving away from environmentally taxing chemical syntheses. mdpi.com Biotechnological routes, leveraging enzymatic and microbial systems, offer a promising alternative.

The natural biosynthesis of C9 GLVs in plants occurs via the lipoxygenase (LOX) pathway. mdpi.com This complex cascade begins with the enzymatic modification of polyunsaturated fatty acids. mdpi.comresearchgate.net A key precursor for 9-carbon volatiles is 9-hydroperoxy-linoleic acid (9-HPOD), which is cleaved by the enzyme hydroperoxide lyase (HPL) to produce (3Z)-nonenal. mdpi.com This aldehyde is then reduced to (3Z)-nonen-1-ol by alcohol dehydrogenase (ADH). mdpi.com

Biocatalytic processes are being developed to mimic and optimize this natural pathway in bioreactors. mdpi.com These systems typically involve three core enzymatic steps starting from vegetable oils:

Lipase-catalyzed hydrolysis : Lipases release polyunsaturated fatty acids from triacylglycerols in vegetable oils. mdpi.com

Lipoxygenase (LOX) action : LOX enzymes catalyze the dioxygenation of these fatty acids to form hydroperoxides. mdpi.com

Hydroperoxide Lyase (HPL) cleavage : HPL cleaves the hydroperoxides to yield C9 aldehydes, which are the direct precursors to this compound. mdpi.commdpi.com

Metabolic engineering of microorganisms such as Escherichia coli and yeast represents another frontier for sustainable production. pnas.orgnih.gov Researchers are working to expand the natural metabolic networks of these organisms to produce non-natural, longer-chain alcohols. pnas.org By engineering the chain elongation activity of specific enzymes and modifying the substrate specificity of others, it is possible to create artificial biosynthetic pathways that can convert simple carbon sources into valuable C9 alcohols. pnas.orgasm.org

Table 1: Key Enzymes in the Biotechnological Production of this compound

| Enzyme | Role in Biosynthesis | Source Organism Example |

|---|---|---|

| Lipase | Releases fatty acid precursors from oils. mdpi.com | Candida cylindracea google.com |

| Lipoxygenase (LOX) | Oxygenates polyunsaturated fatty acids to form hydroperoxides. mdpi.com | Plants (e.g., Soybean, Grapes) mdpi.commdpi.com |

| Hydroperoxide Lyase (HPL) | Cleaves hydroperoxides to form C9 aldehydes (e.g., (3Z)-nonenal). mdpi.commdpi.com | Plants (e.g., Alfalfa, Watermelon) |

Computational Chemistry and Molecular Modeling Studies

Computational methods are becoming indispensable for understanding the structure-function relationships of molecules like this compound at an atomic level. These in silico techniques provide insights that are often difficult to obtain through experimental methods alone.

Quantum chemical calculations are used to investigate the electronic structure of molecules, providing information about properties like orbital energies, charge distribution, and reactivity. mdpi.com For this compound, these calculations can predict its reactivity in chemical and biochemical transformations, its spectroscopic properties (e.g., UV spectra), and the nature of its non-covalent interactions. Understanding the electronic properties is fundamental to designing new synthetic pathways or predicting how the molecule will be transformed in atmospheric or biological systems. mdpi.com

Identifying the biological targets of this compound is key to understanding its role as a signaling molecule. In silico screening, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. tubitak.gov.tr This method involves generating numerous possible conformations of the ligand within the receptor's active site and scoring them based on binding affinity. biorxiv.org This approach can rapidly screen large libraries of potential receptors to identify likely biological partners, such as insect odorant-binding proteins. annualreviews.org This can guide further experimental work to validate these interactions and elucidate the molecular basis of olfaction for green leaf volatiles. biorxiv.orgjppres.com

Role of this compound in Advanced Organic Synthesis for Bioactive Molecules

The unique structure of this compound makes it a valuable chiral building block for the synthesis of more complex, high-value molecules. ontosight.ai Its molecular framework contains multiple reactive sites: a primary alcohol group and two double bonds, whose stereochemistry can be controlled. This functionality allows for a wide range of chemical transformations.

In organic synthesis, this compound can serve as a starting material or a key intermediate in the construction of complex natural products, pharmaceuticals, and novel flavor and fragrance compounds. ontosight.ai The hydroxyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. The double bonds can participate in various addition reactions, cycloadditions, or metathesis reactions to build elaborate carbon skeletons. The inherent chirality and specific geometry of the double bonds in isomers of this compound can be transferred to the target molecule, which is a crucial aspect in the synthesis of bioactive compounds where specific stereoisomers are often responsible for the desired activity.

Exploration of Undiscovered Biological Roles and Metabolic Interconnections

While this compound is well-known for its role as a potent aroma compound and an insect pheromone, ongoing research is beginning to uncover a wider range of biological activities and metabolic connections that suggest a more complex role for this unsaturated fatty alcohol in various biological systems. ontosight.ai Future investigations are geared towards elucidating these less-understood functions, which could open up new avenues for its application.

One of the promising areas of research is its involvement in the broader network of lipid metabolism and signaling. ontosight.ai As a C9 unsaturated fatty alcohol, it is a product of the lipoxygenase (LOX) pathway, which is responsible for the formation of various "Green Leaf Volatiles" (GLVs) from the oxidative cleavage of linoleic and linolenic acids. researchgate.net In cucumbers, for instance, C9 alcohols and aldehydes, including (E,Z)-3,6-nonadien-1-ol, are key contributors to the fruit's characteristic floral aroma. plos.org The biosynthesis of these compounds is developmentally regulated, with C9 volatiles generally increasing as the fruit matures. frontiersin.org

Recent studies have also pointed towards a potential link between this compound and mammalian physiology, including cardiovascular health. A metabolomics study on patients with coronary artery disease found a negative correlation between the levels of trans,cis-3,6-nonadien-1-ol (B8004343) and the Gensini score, a measure of the severity of coronary artery disease. This suggests a potential protective role, although the underlying mechanisms are yet to be explored.

Furthermore, the interaction of this compound with microbial communities is an emerging field of study. In the context of food science, research on fermented bamboo shoots has revealed a significant positive correlation between the presence of (E,Z)-3,6-nonadien-1-ol and bacteria from the Firmicutes phylum. This indicates a potential role of this compound in shaping the microbial ecology of fermented foods and contributing to their final flavor profile. Similarly, studies on traditionally fermented vegetables have shown that (3Z,6Z)-3,6-nonadien-1-ol, which imparts a fresh and creamy flavor, can be a key differentiator in the final product depending on the microbial milieu. researchgate.net

The metabolic precursor to (E,Z)-3,6-nonadien-1-ol, 3,6-nonadiyn-1-ol, is also of significant interest as it serves as an intermediate in the synthesis of insect pheromones. jaydevchemicals.com This highlights the compound's position within a larger metabolic network that produces a variety of semiochemicals.

Future research will likely focus on elucidating the specific enzymatic pathways and regulatory networks that govern the production and degradation of this compound in different organisms. Understanding its metabolic fate in mammals and its influence on cellular signaling pathways could reveal novel therapeutic or nutritional applications.

Table 1: Potential Undiscovered Biological Roles and Metabolic Interconnections of this compound

| Research Area | Organism/System | Observed Effect/Connection | Potential Implication |

| Cardiovascular Health | Humans | Negative correlation with Gensini score in coronary artery disease patients. | Potential as a biomarker or a cardioprotective agent. |

| Microbial Ecology | Fermented Foods | Correlation with Firmicutes in fermented bamboo shoots; influences flavor profile in fermented vegetables. researchgate.net | Application in starter culture development for controlled food fermentation. |

| Plant Development | Cucumber, Watermelon | Developmentally regulated production during fruit ripening. plos.orgfrontiersin.org | Marker for fruit maturity and flavor quality. |

| Insect Pheromone Biosynthesis | Insects | Precursor (3,6-nonadiyn-1-ol) is an intermediate in pheromone synthesis. jaydevchemicals.com | Insights into the evolution of chemical communication in insects. |

Impact of Isomeric Purity on Biological Activity and Applications

The biological activity and sensory perception of this compound are highly dependent on its isomeric form. The molecule has two double bonds, each of which can exist in a cis (Z) or trans (E) configuration, leading to four possible stereoisomers: (3Z,6Z), (3E,6Z), (3Z,6E), and (3E,6E). The precise isomeric composition is critical for its function, whether as a flavor and fragrance ingredient or as a semiochemical in insect communication.

In the flavor and fragrance industry, the different isomers of this compound are known to possess distinct odor profiles. This specificity necessitates a high degree of isomeric purity for consistent and desirable sensory outcomes. For instance, (3Z,6Z)-3,6-nonadien-1-ol is characterized by a strong, fatty, green cucumber aroma. fruitflies-ipm.eunih.gov In contrast, the (E,Z) isomer is described as having a floral odor with notes of orris and genet, along with hints of cucumber. senasica.gob.mx The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has set specifications for the use of (Z,Z)-3,6-nonadien-1-ol as a flavoring agent, requiring a minimum purity of 97% and limiting the presence of other isomers. researchgate.netredalyc.org Similarly, specifications for (E,Z)-3,6-nonadien-1-ol for flavor use require a minimum purity of 92%. acs.org

The biological activity of this compound as a pheromone is also highly isomer-specific. In the fruit fly Anastrepha obliqua, electroantennogram (EAD) studies have shown that the antennae of females respond to (E,Z)-3,6-nonadien-1-ol, identifying it as a component of the male-produced pheromone blend. researchgate.net The specific ratio of this and other compounds is likely crucial for eliciting a behavioral response in the insect.

Conversely, a lack of response to a particular isomer can be just as significant. Research on the trail-following behavior of the Formosan subterranean termite, Coptotermes formosanus, tested a series of synthetic (Z,Z)-3,6-dien-1-ol analogues with varying carbon chain lengths. Interestingly, (Z,Z)-3,6-nonadien-1-ol was found to be inactive in these bioassays, while other analogues with different chain lengths did elicit a trail-following response. This demonstrates the remarkable specificity of the termite's chemosensory system, where even a small change in the molecule's carbon backbone can abolish its biological activity.

Future research in this area will likely involve more detailed sensory panel evaluations to better characterize the flavor and fragrance profiles of each isomer and their mixtures. For its role as a semiochemical, further studies combining electrophysiology with behavioral assays are needed to understand how the ratio of different isomers in a pheromone blend affects insect behavior. Such knowledge is critical for the development of effective and species-specific pest management strategies.

Table 2: Impact of Isomeric Purity on the Applications and Biological Activity of this compound

| Isomer | Purity Specification (for flavor use) | Sensory Profile | Biological Activity |

| (3Z,6Z)-3,6-nonadien-1-ol | ≥97% (JECFA) researchgate.netredalyc.org | Strong, fatty, green cucumber aroma. fruitflies-ipm.eunih.gov | Inactive as a trail-following pheromone for Coptotermes formosanus. |

| (3E,6Z)-3,6-nonadien-1-ol | ≥92% acs.org | Floral odor with notes of orris, genet, and cucumber. senasica.gob.mx | Elicits antennal response in female Anastrepha obliqua. researchgate.net |

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying 3,6-Nonadien-1-ol in biological matrices?

Answer:

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying this compound, particularly in biological samples like insect pheromones or plant volatiles. Key steps include:

- Retention Index (RI) Calibration : Use non-polar (e.g., DB-5) and polar (e.g., Carbowax) capillary columns to compare retention indices with reference standards .

- Isomer Differentiation : Employ chiral columns or derivatization agents to distinguish between (E,Z) and (Z,E) isomers, as stereochemistry impacts biological activity .

- Quantification : Apply internal standards (e.g., deuterated analogs) to account for matrix effects during extraction from tissues or headspace sampling .

Basic: What strategies ensure high-purity synthesis of this compound for laboratory use?

Answer:

Synthesis protocols should prioritize isomer control and purity validation:

- Isomer-Specific Routes : Use Wittig or Horner-Wadsworth-Emmons reactions with stereoselective catalysts to favor (E,Z) or (Z,E) configurations .

- Purification : Perform fractional distillation under reduced pressure (e.g., 0.87 relative density as a reference) followed by silica gel chromatography to remove byproducts .

- Purity Verification : Confirm >98% purity via GC-FID and NMR spectroscopy, referencing NIST databases for spectral matches .

Advanced: How can researchers investigate the role of this compound in insect communication systems?

Answer:

Experimental designs should integrate electrophysiology and ecological analysis:

- Electroantennography (EAG) : Measure antennal responses of target insects (e.g., Anastrepha fraterculus) to synthetic this compound to confirm its role as a pheromone component .

- Field Trials : Use lure traps with isomer-specific blends to assess attraction rates across populations. Statistical tools like Redundancy Analysis (RDA) can differentiate population-specific pheromone preferences .

- Behavioral Assays : Pair gas chromatography with video tracking to correlate release rates with mating behaviors .

Advanced: How should conflicting data on this compound’s physical properties be resolved?

Answer:

Discrepancies in properties (e.g., boiling point, density) often arise from isomer mixtures or impurities. Mitigation strategies include:

- Isomer Purity Checks : Use chiral HPLC or NMR to confirm isomer ratios, as physical properties vary by configuration .

- Standardized Protocols : Replicate measurements under controlled conditions (e.g., 20°C for density) and cross-validate with NIST or TCI America data .

- Collaborative Studies : Compare results across labs using shared reference materials to identify systematic errors .

Advanced: What methodologies elucidate the biosynthetic pathways of this compound in plants?

Answer:

Combine omics and enzyme activity assays to map biosynthesis:

- Gene Expression Profiling : Quantify lipoxygenase (LOX) and hydroperoxide lyase (HPL) mRNA levels via qRT-PCR during fruit development stages linked to volatile production .

- Enzyme Kinetics : Isolate LOX and HPL enzymes from plant tissues to measure substrate specificity and product formation rates in vitro .

- Metabolite Correlation : Apply hierarchical clustering analysis (HCA) to link this compound levels with precursor fatty acids (e.g., linolenic acid) and gene expression patterns .

Advanced: How can researchers address contradictions in the ecological impact of this compound across studies?

Answer:

Divergent findings (e.g., attraction vs. repellency in insects) require meta-analytical approaches:

- Dose-Response Curves : Test concentration gradients to identify thresholds for behavioral shifts .

- Ecological Context : Factor in environmental variables (e.g., temperature, co-occurring volatiles) using multivariate statistics like Principal Component Analysis (PCA) .

- Cross-Species Validation : Compare receptor binding affinities across insect species via molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.